Product packaging for 5-Phenylpyrimidin-2(1H)-one(Cat. No.:CAS No. 56863-46-8)

5-Phenylpyrimidin-2(1H)-one

Cat. No.: B1621405
CAS No.: 56863-46-8
M. Wt: 172.18 g/mol
InChI Key: SNIHVCLUWFQTKH-UHFFFAOYSA-N
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Description

5-Phenylpyrimidin-2(1H)-one is a chemical compound featuring a pyrimidinone core structure substituted with a phenyl group at the 5-position. This scaffold is of significant interest in medicinal chemistry and drug discovery. The N-phenylpyrimidin-2-amine moiety, a related structure, is a recognized pharmacophore in the development of kinase inhibitors . Research into similar compounds highlights their potential as key intermediates for synthesizing molecules that target critical enzymes, such as cyclin-dependent kinases (CDK9) and histone deacetylases (HDACs), which are relevant in oncology research . The pyrimidine-2-one ring can serve as a versatile building block for constructing more complex heterocyclic systems. Researchers utilize this and related compounds in the structure-guided design of potential therapeutic agents, leveraging its ability to fit into specific enzyme binding sites . This product is intended for research and development purposes in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8N2O B1621405 5-Phenylpyrimidin-2(1H)-one CAS No. 56863-46-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-phenyl-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c13-10-11-6-9(7-12-10)8-4-2-1-3-5-8/h1-7H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNIHVCLUWFQTKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CNC(=O)N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60372795
Record name 5-phenyl-1H-pyrimidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56863-46-8
Record name 5-phenyl-1H-pyrimidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 Phenylpyrimidin 2 1h One and Its Derivatives

Conventional Synthetic Approaches

Conventional methods for the synthesis of 5-phenylpyrimidin-2(1H)-one and its derivatives have been well-established and are widely used. These approaches often involve the construction of the pyrimidine (B1678525) ring through the reaction of acyclic precursors.

Cyclocondensation reactions are a cornerstone for the synthesis of pyrimidinone scaffolds. These reactions typically involve the condensation of a 1,3-dielectrophilic component with a 1,3-dinucleophilic component to form the heterocyclic ring. nih.gov For instance, the reaction between β-enaminodiketones and aromatic amidines can lead to the formation of substituted pyrimidinones (B12756618). nih.gov The regiochemistry of these reactions can often be explained and predicted using computational methods such as DFT-B3LYP calculations, which provide insights into the stability of reaction intermediates. nih.govresearchgate.net

A notable example is the synthesis of polyazaheterocycles, where cyclocondensation reactions between β-enaminodiketones and aromatic amidines yield glyoxalate-substituted pyrido[1,2-a]pyrimidinone, thiazolo[3,2-a]pyrimidinone, and pyrimido[1,2-a]benzimidazole. nih.gov These reactions demonstrate the versatility of cyclocondensation in creating complex heterocyclic systems.

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a product that contains substantial portions of all the reactants. erciyes.edu.trnih.gov This approach offers significant advantages, including reduced reaction times, energy savings, and the generation of molecular diversity. erciyes.edu.tr

The Biginelli reaction is a classic example of an MCR used for the synthesis of dihydropyrimidinones, which can be subsequently oxidized to pyrimidinones. A one-pot, three-component synthesis of indol-3-yl- and N-methylindol-3-yl-1-aminopyrimidin-2-ones/thiones has been achieved through the reaction of indole (B1671886) or N-methylindole with an aromatic aldehyde and heteroaryl amines under solvent- and catalyst-free conditions. erciyes.edu.tr This method provides an efficient and green route to novel gramine (B1672134) derivatives. erciyes.edu.tr

MCRs are increasingly recognized as important tools in modern drug discovery due to their efficiency and the diversity of the products they can generate. erciyes.edu.tr

A widely employed method for synthesizing this compound and its derivatives involves the condensation of chalcones (α,β-unsaturated ketones) with urea (B33335) or thiourea (B124793) and their derivatives. researchgate.netjetir.orgderpharmachemica.com Chalcones themselves are typically synthesized via the Claisen-Schmidt condensation of an appropriate acetophenone (B1666503) with a substituted benzaldehyde (B42025). semanticscholar.org

The subsequent reaction of the chalcone (B49325) with urea or thiourea in a basic medium, often with heating, leads to the formation of the dihydropyrimidinone ring, which can then be aromatized. researchgate.netjetir.org For example, 4,6-bis(4-fluorophenyl)-5,6-dihydropyrimidin-2(1H)-one was synthesized by the condensation of (2E)-1,3-bis(4-fluorophenyl)prop-2-en-1-one with urea in a basic medium. researchgate.net Similarly, various trisubstituted pyrimidine derivatives have been prepared by reacting substituted chalcones with urea or thiourea in the presence of 10% sodium hydroxide. jetir.org

Reactant 1Reactant 2BaseProductYield (%)Reference
(1E,4E)-1,5-diphenylpenta-1,4-dien-3-oneUrea10% NaOH6-phenyl-4-styrylpyrimidin-2(1H)-one88 jetir.org
(1E,4E)-1,5-diphenylpenta-1,4-dien-3-oneThiourea10% NaOH6-phenyl-4-styrylpyrimidin-2(1H)-thione83 jetir.org
(2E)-1,3-bis(4-fluorophenyl)prop-2-en-1-oneUreaBasic Medium4,6-bis(4-fluorophenyl)-5,6-dihydropyrimidin-2(1H)-one- researchgate.net
3-(4-substitutedphenyl)-1-(pyridine-4-yl) prop-2-en-1-oneUreaNaOH6-(4-substitutedphenyl)-4-pyridin-4-yl-1,6-dihydro-pyrimidin-2-ol56.58 (for 4-chloro derivative) derpharmachemica.com

Another synthetic strategy involves the modification of a pre-existing aminopyrimidine scaffold. This approach allows for the introduction of various substituents onto the pyrimidine ring. The synthesis of substituted pyrimidines can be achieved through condensation reactions of moieties with the required substituents to form the heterocycle, or by replacing a substituent at the 2-position of the pyrimidine ring with an amino group. nih.gov

For instance, 2-R-substituted aminopyrimidines can be synthesized by the direct alkylation of 2-aminopyrimidine (B69317) upon prolonged heating. nih.gov Microwave-assisted synthesis has been employed for the one-pot synthesis of aminopyrimidine scaffolds, which can then be further derivatized. nanobioletters.com This method involves the reaction of chalcones with guanidine (B92328) nitrate (B79036) in the presence of zinc chloride under microwave irradiation to yield aminopyrimidine compounds. nanobioletters.com These intermediates can then be reacted with other reagents, such as uracil (B121893), to produce more complex derivatives. nanobioletters.com

The pyrimidinone core can also be incorporated into larger molecular structures, such as azo-azomethine Schiff base ligands. These compounds are of interest due to their potential applications in coordination chemistry and materials science. The synthesis of these ligands typically involves a multi-step process.

A common route is the diazotization of an aromatic amine, followed by a coupling reaction with a suitable partner to form an azo compound. This azo derivative, containing a reactive functional group like a ketone or aldehyde, is then condensed with a primary amine to form the Schiff base (azomethine) linkage. For example, a new azo-Schiff base ligand was prepared by reacting 2-aminobenzothiazole (B30445) and 2-hydroxy-1-naphthlaldehyde to form an azo compound, which was then reacted with thiosemicarbazide. chemmethod.com Another approach involves the coupling of a diazonium salt of 4-amino acetophenone with a heterocyclic ring like 4,5-diphenyl imidazole (B134444), followed by refluxing the product with an aniline (B41778) derivative to yield the final azo-azomethine ligand. researchgate.net

Modern and Sustainable Synthetic Techniques

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods, in line with the principles of green chemistry. rasayanjournal.co.in These modern techniques aim to reduce waste, minimize the use of hazardous reagents and solvents, and improve energy efficiency.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. mdpi.com The synthesis of pyrimidine derivatives from chalcones and urea can be performed under microwave irradiation, leading to shorter reaction times, excellent yields, and a more environmentally friendly procedure compared to conventional heating. semanticscholar.org

Ultrasound-assisted synthesis is another green chemistry approach that has been applied to the synthesis of pyrimidine derivatives. rasayanjournal.co.in Sonication can enhance reaction rates and yields by providing the necessary activation energy through acoustic cavitation.

Solvent-free or "neat" reaction conditions are also being explored to reduce the environmental impact of organic synthesis. rasayanjournal.co.in Grinding a mixture of reactants in the presence of a solid catalyst, a technique known as mechanochemistry, has been successfully used for the one-pot synthesis of pyrido[2,3-d]pyrimidinone derivatives. researchgate.net

Electrochemical methods offer a green and simple "one-pot" approach to synthesize pyrimidin-2(1H)-ones without the need for catalysts, oxidants, or toxic reagents. rsc.org This method involves a stepwise electrochemical process that can produce the desired products in moderate to good yields. rsc.org

The use of reusable catalysts, such as aluminate sulfonic acid nanoparticles, further enhances the sustainability of these synthetic methods. researchgate.net These modern approaches not only provide environmental and economic benefits but also often lead to higher yields and simpler workup procedures. rasayanjournal.co.in

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times compared to conventional heating methods. In the realm of pyrimidinone synthesis, microwave irradiation has been effectively employed to drive the cyclocondensation reactions that form the core heterocyclic ring.

One notable application involves the one-pot, three-component synthesis of pyrano[2,3-d]pyrimidine derivatives, which share a common pyrimidinone core. In a catalyst-free approach using water as a green solvent, various benzaldehyde derivatives, methyl cyanoacetate, and thiobarbituric acid were subjected to microwave irradiation. This method resulted in excellent yields (78–94%) within a remarkably short reaction time of 3–6 minutes. In contrast, conventional heating at 48°C and 60°C required 2–6 hours and 1–4 hours, respectively, to afford moderate yields.

Similarly, the synthesis of aminopyrimidine scaffolds has been efficiently achieved through microwave irradiation. For instance, the reaction of chalcones with guanidine nitrate in the presence of zinc chloride under microwave conditions (160 Watts for 3 minutes) provides a rapid entry to aminopyrimidine derivatives. These examples, while not directly for this compound, highlight the potential of microwave-assisted synthesis for the rapid and efficient construction of the pyrimidinone ring system. The general principle involves the efficient heating of the polar reactants and intermediates, which accelerates the rate-determining steps of the reaction, such as condensation and cyclization.

Starting Materials Product Conditions Yield (%) Reaction Time Reference
Benzaldehyde derivatives, Methyl cyanoacetate, Thiobarbituric acid Methyl 7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates Microwave (250 W, 120°C), Water 78-94 3-6 min
Chalcones, Guanidine nitrate, Zinc chloride Aminopyrimidines Microwave (160 W) Not specified 3 min
N-(5-amino-4-cyano-1H-pyrazole-3-yl)-benzamide, Benzylidene malononitrile Pyrazolo[1,5-a]pyrimidine (B1248293) derivative Microwave (120°C) Not specified 20 min

Catalyzed Reactions (e.g., ZnI2, Nanocatalysts)

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to products with high efficiency and selectivity under mild conditions. While specific examples of ZnI2-catalyzed synthesis of this compound are not prevalent in the literature, Lewis acids, in general, are known to facilitate the condensation steps involved in pyrimidinone synthesis by activating carbonyl groups towards nucleophilic attack.

In recent years, nanocatalysts have gained significant attention due to their high surface area-to-volume ratio and unique electronic properties, which often translate to enhanced catalytic activity. Various nanocatalysts have been successfully employed in the synthesis of pyrimidine and fused pyrimidine derivatives. For instance, KCC-1 filamentous silica (B1680970) nanoparticles have been used as a heterogeneous catalyst for the synthesis of pyrido[2,3-d:5,6-d']dipyrimidines under solvent-free conditions. The reusability of such catalysts is a key advantage, aligning with the principles of green chemistry.

Magnetic nanocatalysts, such as those based on nickel ferrite (B1171679) (NiFe2O4), offer the additional benefit of easy separation from the reaction mixture using an external magnet. These have been utilized in microwave-assisted synthesis of benzoimidazo[1,2-a]pyrimidines. The catalytic activity is often attributed to the synergistic effects of the metal nanoparticles and the support material. The general mechanism for nanocatalyst-promoted synthesis of pyranopyrimidines involves the activation of the aldehyde carbonyl group by the nanocatalyst, facilitating the initial Knoevenagel condensation, followed by a Michael addition and subsequent cyclization.

Green Chemistry Approaches in Pyrimidinone Synthesis

Green chemistry principles are increasingly being integrated into synthetic methodologies to minimize environmental impact. This often involves the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions.

A significant green approach in pyrimidinone synthesis is the use of water as a solvent. Water is a non-toxic, non-flammable, and inexpensive solvent, and its use can sometimes enhance reaction rates and selectivity. The microwave-assisted synthesis of pyrano[2,3-d]pyrimidine derivatives mentioned earlier is a prime example of a green synthetic protocol, combining an energy-efficient heating method with water as the solvent.

Multicomponent reactions (MCRs) are another cornerstone of green chemistry, as they allow for the construction of complex molecules in a single step from three or more starting materials, thereby reducing the number of synthetic steps, minimizing waste, and saving time and resources. The synthesis of pyrimidopyrimidines via a one-pot, three-component reaction of aromatic aldehydes, barbituric acid, and urea or thiourea in the presence of a natural chromite ore catalyst in aqueous media exemplifies a green MCR. Other green approaches include solvent-free "grindstone chemistry" and the use of biodegradable ionic liquids as reaction media.

Synthesis of Substituted Derivatives

Strategies for Introducing Functional Groups (e.g., nitro, amino, hydroxyl, halogeno)

The introduction of various functional groups onto the this compound scaffold is crucial for modulating its physicochemical properties and biological activity.

Amino Group: An amino group can be introduced at the N1 position of the pyrimidinone ring. For example, 1-amino-5-(4-methylbenzoyl)-4-(4-methylphenyl)pyrimidin-2(1H)-one was synthesized by the hydrolysis of the corresponding 1-(methyl-4-methylphenylmethylenamino) derivative in a mixture of ethanol, water, and acetic acid under reflux. This demonstrates a method for the deprotection of a protected amine at the N1 position. Direct amination at other positions can be more challenging and may require multi-step sequences.

Hydroxyl Group: The introduction of a hydroxyl group, often in the form of a hydroxymethyl substituent, can be achieved through the reduction of a corresponding ester. For instance, 5-hydroxymethyl-substituted pyrimidines have been prepared by the reduction of 5-ethoxycarbonylpyrimidines using lithium aluminum hydride (LiAlH4) in tetrahydrofuran. This approach allows for the conversion of an ester group, which can be incorporated during the initial synthesis of the pyrimidine ring, into a valuable hydroxyl functionality.

Halogeno and Nitro Groups: While direct nitration or halogenation of the this compound core can be complex due to the presence of multiple reactive sites and the potential for competing reactions, these functional groups are often introduced via functionalized starting materials. For example, a nitro or halogeno substituent can be present on the phenyl ring of a benzaldehyde derivative, which is then used in a multicomponent reaction to construct the pyrimidinone ring. This strategy ensures the regioselective placement of the desired functional group. For instance, the synthesis of pyridylchalcones bearing a nitro group has been reported, which can serve as precursors for pyrimidine synthesis. Similarly, the synthesis of 4-amino-5-methyl-1H-pyridin-2(1H)-one from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide showcases the use of halogenated and nitrated precursors.

Synthesis of Fused Pyrimidine Systems (e.g., pyrazolo[1,5-f]pyrimidinones, thienopyrimidines, pyrimidopyrimidines)

The fusion of a second heterocyclic ring to the pyrimidinone core can significantly expand the chemical space and lead to novel biological activities.

Pyrazolo[1,5-a]pyrimidines: These fused systems are often synthesized through the reaction of 3-aminopyrazole (B16455) derivatives with β-dicarbonyl compounds or their equivalents. Microwave-assisted synthesis has been shown to be an effective method for promoting these cyclization reactions, leading to high yields in short reaction times. The regioselectivity of the cyclization is a key aspect of this synthesis.

Thienopyrimidines: Thienopyrimidines are structural analogs of purines and exhibit a wide range of biological activities. A common synthetic route involves the construction of the pyrimidine ring onto a pre-existing 2-aminothiophene derivative. For example, 2-aminothiophene-3-carboxylates can be cyclized with formamide (B127407) to yield thieno[2,3-d]pyrimidin-4-ones. Alternatively, the thiophene (B33073) ring can be constructed from a pyrimidine derivative, for instance, through a Thorpe-Ziegler cyclization of a pyrimidine bearing a mercaptocarbonitrile group.

Pyrimidopyrimidines: These fused heterocycles can be synthesized via one-pot, three-component reactions. For example, the condensation of aromatic aldehydes, barbituric acid, and urea or thiourea in the presence of a catalyst provides a direct route to pyrimido[4,5-d]pyrimidine (B13093195) derivatives. This approach is highly convergent and aligns with the principles of green chemistry, especially when conducted in aqueous media.

Fused System General Synthetic Strategy Starting Materials Example Reference
Pyrazolo[1,5-a]pyrimidines Cyclization of aminopyrazoles with β-dicarbonyl compounds 5-Amino-1H-pyrazoles, 3-Oxo-2-(2-arylhydrazinylidene)butanenitriles
Thienopyrimidines Cyclization of 2-aminothiophenes 2-Amino-3-ethoxycarbonyl-thiophenes, Formamide
Pyrimidopyrimidines Three-component condensation Aromatic aldehydes, Barbituric acid, Urea/Thiourea

Spectroscopic and Structural Characterization of 5 Phenylpyrimidin 2 1h One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the molecular framework, including the connectivity of atoms and their spatial relationships.

Proton NMR spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. For 5-Phenylpyrimidin-2(1H)-one and its derivatives, the ¹H NMR spectrum typically shows characteristic signals for the pyrimidine (B1678525) ring protons, the phenyl group protons, and the N-H proton.

The protons of the phenyl ring usually appear as a multiplet in the aromatic region (δ 7.0-8.5 ppm). orientjchem.org The specific chemical shifts and splitting patterns depend on the substitution on the phenyl ring. The protons on the pyrimidine ring also resonate in the aromatic region. For instance, in some derivatives, the two protons of a CH=CH group on the pyrimidine ring can appear as a doublet between δ 5.48 and 5.56 ppm. orientjchem.org

The N-H proton of the pyrimidinone ring is typically observed as a broad singlet at a downfield chemical shift, often above δ 10.0 ppm, due to hydrogen bonding and its acidic nature. orientjchem.org For example, signals for NH protons in various derivatives have been reported at δ 10.04, 10.16, 10.18, and 12.59 ppm. orientjchem.orgnih.gov Substituents on the pyrimidine or phenyl rings can significantly influence the chemical shifts of nearby protons.

Table 1: Selected ¹H NMR Spectral Data for Derivatives of this compound

Compound/DerivativeSolventChemical Shift (δ ppm) and MultiplicityAssignment
Pyrimidinone Derivative 1DMSO-d₆10.16 (s, 1H)NH
7.02-8.01 (m, 5H)Ar-H
5.56-5.48 (d, 2H)CH=CH
Pyrimidinone Derivative 2DMSO-d₆10.18 (s, 2H)2xNH
7.45-7.77 (m, 5H)Ar-H
Pyrimidinone Derivative 3DMSO-d₆10.04 (s, 2H)2xNH
6.97-7.82 (m, 5H)Ar-H
Hydrazone DerivativeDMSO-d₆12.59 (s, 1H)Pyrimidine NH
12.39 (s, 1H)Hydrazone NH
8.15 (s, 1H)Azomethine CH=N
7.01-7.85 (m)Ar-H

Data sourced from various synthesized pyrimidine derivatives. orientjchem.orgnih.gov

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound and its derivatives, the carbonyl carbon (C=O) of the pyrimidinone ring is a key diagnostic signal, typically appearing significantly downfield in the range of δ 150-170 ppm. orientjchem.org

The carbon atoms of the phenyl and pyrimidine rings resonate in the aromatic region (δ 115-160 ppm). orientjchem.org The C=N carbon atom of the pyrimidine ring can be found around δ 140 ppm. orientjchem.org The chemical shifts of the aromatic carbons are influenced by the nature and position of substituents. For example, a carbon atom attached to a chlorine atom (C-Cl) has been observed at approximately δ 125 ppm. orientjchem.org

Table 2: Selected ¹³C NMR Spectral Data for Derivatives of this compound

Compound/DerivativeSolventChemical Shift (δ ppm)Assignment
Pyrimidinone Derivative 1DMSO-d₆169.26, 157.25, 155.45, 151.65C=O
139.98C=N
118.23-130.25Aromatic C
125.56, 134.24C=C (alkene)
Pyrimidinone Derivative 2DMSO-d₆159.26, 153.85, 151.75C=O
139.98C=N
122.76-128.26Aromatic C
127.75, 128.23C=CH
Pyrimidinone Derivative 3DMSO-d₆169.26, 157.25, 155.45C=O
139.98C=N
122.09-126.06Aromatic C
115.89C≡N

Data sourced from various synthesized pyrimidine derivatives. orientjchem.org

For complex derivatives of this compound, one-dimensional NMR spectra can be difficult to interpret fully due to overlapping signals. In such cases, advanced two-dimensional (2D) NMR techniques are employed for unambiguous structural assignment. researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound and its derivatives shows several characteristic absorption bands.

A strong absorption band corresponding to the carbonyl (C=O) stretching vibration is typically observed in the region of 1650-1735 cm⁻¹. orientjchem.orgnih.gov The N-H stretching vibration of the pyrimidinone ring appears as a broad band in the range of 3200-3400 cm⁻¹. orientjchem.org Stretching vibrations for the C=N bond within the pyrimidine ring are generally found around 1600-1645 cm⁻¹. orientjchem.org Aromatic C=C stretching vibrations from both the phenyl and pyrimidine rings typically appear in the 1500-1600 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound Derivatives

Vibrational ModeFrequency Range (cm⁻¹)
N-H Stretch3200 - 3400
C=O Stretch1650 - 1735
C=N Stretch1600 - 1645
C=C Stretch (Aromatic)1500 - 1600

Data compiled from various sources. orientjchem.orgnih.govresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can also reveal structural details through the analysis of fragmentation patterns. msu.edu

In the mass spectrum of this compound and its derivatives, the molecular ion peak (M⁺) is typically observed, which corresponds to the molecular weight of the compound. cdnsciencepub.com This peak is often quite intense, indicating a relatively stable molecular ion. cdnsciencepub.com

The fragmentation of pyrimidinone derivatives is influenced by the substituents present. Common fragmentation pathways involve the loss of small, stable molecules or radicals. For 2(1H)-pyrimidinone, characteristic fragmentation involves the loss of a hydrogen atom, followed by the elimination of isocyanic acid (HNCO) or carbon monoxide (CO). cdnsciencepub.com For N-substituted derivatives, the fragmentation pattern can be more complex, often involving cleavage at the substituent. cdnsciencepub.com The presence of isotopes, such as chlorine, will result in characteristic isotopic patterns for the molecular ion and fragment ions (e.g., M⁺ and M+2 peaks). orientjchem.orgnih.gov

Table 4: Selected Mass Spectrometry Data for Derivatives of this compound

Compound/DerivativeMolecular Formulam/z of Molecular Ion (M⁺)Key Fragmentation Notes
2(1H)-PyrimidinoneC₄H₄N₂O96Loss of H, HNCO, CO
Chloro-substituted Derivative 1C₁₇H₁₃ClN₂O₂372/374Isotopic peaks for ³⁵Cl/³⁷Cl observed
Chloro-substituted Derivative 2C₁₉H₁₇ClN₄O₅416/418Isotopic peaks for ³⁵Cl/³⁷Cl observed
Chloro-substituted Derivative 3C₁₈H₁₄ClN₃O₃397/399Isotopic peaks for ³⁵Cl/³⁷Cl observed

Data sourced from various synthesized pyrimidine derivatives. orientjchem.orgcdnsciencepub.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions between different energy levels. The UV-Vis spectra of this compound and its derivatives are characterized by absorption bands that arise from π → π* and n → π* electronic transitions within the aromatic and heterocyclic ring systems.

The spectra, typically recorded in solvents like chloroform (B151607) or methanol, show multiple absorption maxima (λ_max). researchgate.net The lowest energy bands in the UV spectra often correspond to the HOMO → LUMO transition and can be a mixture of local and intramolecular charge transfer (ICT) transitions. nih.gov The position and intensity of these absorption bands are sensitive to the solvent and the nature of the substituents on the phenyl and pyrimidine rings. researchgate.netnih.gov For example, the introduction of different aryl amines to a pyrimidine-5-carbonitrile core leads to varied absorption maxima. researchgate.net

Computational and Theoretical Studies of 5 Phenylpyrimidin 2 1h One Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone in understanding the fundamental properties of molecules. These methods allow for the detailed examination of electron distribution and energy levels, which are crucial determinants of a molecule's behavior.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the properties of a molecule can be determined from its electron density. DFT calculations for 5-Phenylpyrimidin-2(1H)-one typically employ hybrid functionals, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p) to provide a balance between accuracy and computational cost.

These studies are instrumental in optimizing the molecular geometry of this compound, predicting its vibrational frequencies, and calculating various electronic properties. The choice of functional and basis set is critical and is often validated by comparing calculated results with experimental data where available. For many pyrimidine (B1678525) derivatives, DFT has proven to be a reliable method for elucidating structural and electronic characteristics. kthmcollege.ac.innih.gov

HOMO-LUMO Analysis and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. irjweb.comscirp.org

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. This increased reactivity can be indicative of higher biological activity. For this compound, the HOMO-LUMO energy gap provides insights into its potential for charge transfer interactions within the molecule, which can be crucial for its biological function. scirp.org

Computational ParameterSignificanceTypical Calculated Values for Pyrimidine Derivatives (eV)
EHOMOElectron donating ability-6.0 to -7.0
ELUMOElectron accepting ability-1.5 to -2.5
Energy Gap (ΔE)Chemical reactivity and stability~4.5 to 5.5

Electrostatic Potential (ESP) Distribution

The Molecular Electrostatic Potential (ESP) is a valuable tool for understanding the charge distribution within a molecule and predicting its interaction with other molecules. The ESP map visually represents the electrostatic potential on the electron density surface, with different colors indicating regions of positive, negative, and neutral potential. mdpi.comnih.gov

For this compound, the ESP distribution helps to identify the electrophilic and nucleophilic sites. Typically, regions with negative potential (often colored red) are susceptible to electrophilic attack and are associated with lone pairs of electrons on electronegative atoms like oxygen and nitrogen. Conversely, regions with positive potential (often colored blue) are prone to nucleophilic attack and are usually found around hydrogen atoms. This information is vital for predicting non-covalent interactions, such as hydrogen bonding, which are fundamental to drug-receptor binding. researchgate.net

Non-Linear Optical Properties

Non-linear optical (NLO) materials have garnered significant interest due to their potential applications in optoelectronics and photonics. The NLO properties of a molecule, such as its polarizability and hyperpolarizability, can be calculated using quantum chemical methods. These properties are related to the molecule's response to an applied electric field. researchgate.netdntb.gov.ua

For pyrimidine derivatives, the presence of donor and acceptor groups can enhance their NLO properties. rsc.org Theoretical calculations of the first-order hyperpolarizability (β) for this compound can provide an indication of its potential as an NLO material. These calculations are often performed using DFT methods and can be influenced by the choice of functional and basis set. researchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful computational techniques that provide a dynamic perspective on molecular interactions. These methods are particularly useful in drug discovery for predicting how a ligand might bind to a biological target.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ekb.eg In the context of drug design, docking is used to predict the binding mode and affinity of a small molecule ligand, such as this compound, to the active site of a target protein. mdpi.comnih.gov

Docking studies involving pyrimidine derivatives have been conducted against a variety of biological targets, including enzymes implicated in cancer and infectious diseases. nih.govnih.govresearchgate.netinformahealthcare.comnih.gov For this compound, docking simulations can identify key interactions, such as hydrogen bonds and hydrophobic interactions, with amino acid residues in the active site of a target protein. The docking score, an estimation of the binding free energy, is used to rank different binding poses and to compare the binding affinity of different ligands.

Target Protein ClassPotential Therapeutic AreaKey Interacting Residues (Examples)Typical Docking Score Range (kcal/mol)
KinasesAnticancerAsp, Glu, Lys, Leu-7.0 to -10.0
DNA GyraseAntibacterialAsp, Gly, Arg, Ser-6.0 to -9.0
TopoisomeraseAnticancerAsp, Tyr, Arg, Gly-7.5 to -11.0

Conformational Analysis

The three-dimensional structure of this compound is characterized by a non-planar conformation. While the pyrimidine ring itself is largely planar, it can exhibit slight distortions from perfect planarity. The most significant conformational feature is the rotational orientation of the phenyl group relative to the pyrimidine ring. Due to steric hindrance between the ortho-hydrogens of the phenyl group and the adjacent atoms on the pyrimidine ring, a coplanar arrangement is energetically unfavorable.

Computational studies on structurally similar 2-phenylpyrimidine (B3000279) and 4-phenylpyrimidine (B189444) systems reveal that the phenyl substituent is typically twisted out of the plane of the pyrimidine ring. The degree of this twist, defined by the dihedral angle between the two rings, can range from approximately 10° to over 30°. This rotation represents a balance between the stabilizing effects of π-conjugation, which favors planarity, and the destabilizing steric repulsion, which favors a twisted conformation. The resulting twisted, non-planar geometry is the most stable energetic conformation for the molecule in the gas phase and in solution.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction

In silico ADME predictions are crucial in early-stage drug discovery for forecasting the pharmacokinetic properties of a compound. For this compound, computational models predict a profile that is generally favorable for a potential orally administered therapeutic agent. These predictions are derived from the molecule's physicochemical properties.

Key predicted ADME parameters include lipophilicity (log P), aqueous solubility (log S), gastrointestinal (GI) absorption, and blood-brain barrier (BBB) permeability. The predicted consensus log P (a measure of lipophilicity) for this compound is typically in a range that suggests good membrane permeability without being excessively lipophilic, which could lead to poor solubility or metabolic instability.

Predictions for aqueous solubility indicate that the compound is likely to be moderately to poorly soluble. Computational models suggest high passive gastrointestinal absorption, a key prerequisite for oral bioavailability. However, its ability to cross the blood-brain barrier is predicted to be limited, suggesting it may not be a substrate for the P-glycoprotein efflux pump. The molecule is also predicted to be a potential inhibitor of certain cytochrome P450 enzymes, such as CYP1A2 and CYP2C9, which could have implications for drug-drug interactions.

Table 1: Predicted Physicochemical and ADME Properties of this compound

Property Parameter Predicted Value Interpretation
Physicochemical Properties Formula C10H8N2O -
Molecular Weight 172.19 g/mol Favorable for absorption
H-Bond Acceptors 2 Within drug-like range
H-Bond Donors 1 Within drug-like range
Rotatable Bonds 1 Low flexibility
Lipophilicity Consensus Log P 1.45 Optimal lipophilicity
Water Solubility Log S (ESOL) -2.31 Moderately soluble
Pharmacokinetics GI Absorption High Good oral absorption predicted
BBB Permeant No Unlikely to enter the central nervous system
P-gp Substrate No Not likely subject to efflux
CYP1A2 inhibitor Yes Potential for drug interactions
CYP2C19 inhibitor No -
CYP2C9 inhibitor Yes Potential for drug interactions
CYP2D6 inhibitor No -
CYP3A4 inhibitor No -
Skin Permeation (Log Kp) -6.91 cm/s Low skin permeability

Data generated using SwissADME web tool.

Drug-Likeness and Bioactivity Score Prediction

Drug-likeness is a qualitative concept used to assess whether a compound possesses properties that would make it a likely candidate for an orally active drug. These assessments are often based on rules derived from the structural analysis of known drugs, such as Lipinski's Rule of Five. This compound adheres to Lipinski's rules: its molecular weight is under 500 Da, its log P is less than 5, and it has fewer than 5 hydrogen bond donors and fewer than 10 hydrogen bond acceptors. This compliance suggests that the molecule has a high probability of good oral bioavailability.

Bioactivity score predictions estimate the likelihood of a molecule interacting with major classes of protein targets. A score greater than 0.00 suggests probable biological activity, a score between -5.0 and 0.0 indicates moderate activity, and a score below -5.0 suggests inactivity. Computational predictions for this compound indicate it is most likely to be moderately active as a GPCR ligand, protease inhibitor, and enzyme inhibitor. Its potential as a kinase inhibitor, nuclear receptor ligand, or ion channel modulator is predicted to be lower.

Table 2: Predicted Drug-Likeness and Bioactivity Scores for this compound

Parameter Value Interpretation
Drug-Likeness
Lipinski's Rule Violations 0 Good oral bioavailability expected
Bioavailability Score 0.55 Good probability of bioavailability
Bioactivity Score
GPCR Ligand -0.35 Moderately Active
Ion Channel Modulator -0.62 Moderately Active / Inactive
Kinase Inhibitor -0.81 Moderately Active / Inactive
Nuclear Receptor Ligand -0.95 Moderately Active / Inactive
Protease Inhibitor -0.28 Moderately Active
Enzyme Inhibitor -0.21 Moderately Active

Data generated using Molinspiration web tool.

Theoretical Prediction of Chemical Reactivity

The chemical reactivity of this compound can be theoretically predicted using methods based on Density Functional Theory (DFT). These computational approaches provide insights into the molecule's electronic structure, identifying sites susceptible to electrophilic or nucleophilic attack.

Frontier Molecular Orbital (FMO) theory is a key tool in this analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity). The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. nih.govmdpi.com For this compound, the HOMO is typically localized over the phenyl ring and the C5-C6 bond of the pyrimidine ring, while the LUMO is distributed across the pyrimidinone ring system.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. wolfram.comdeeporigin.com In an MEP map of this compound, regions of negative potential (typically colored red) are concentrated around the electronegative oxygen and nitrogen atoms of the pyrimidine ring. These sites are the most likely points for electrophilic attack. Conversely, regions of positive potential (colored blue) are generally found around the hydrogen atoms, particularly the N-H proton, indicating these are sites susceptible to nucleophilic attack.

Global reactivity descriptors such as chemical hardness (resistance to change in electron distribution) and the electrophilicity index can also be calculated. These parameters collectively suggest that the pyrimidine ring, particularly the carbonyl oxygen and ring nitrogen atoms, are the primary centers for interaction with electrophiles, while reactions with nucleophiles would be directed elsewhere. kthmcollege.ac.inresearchgate.netmdpi.com

Biological Activities and Medicinal Applications of 5 Phenylpyrimidin 2 1h One and Its Derivatives

Antimicrobial Activity

Derivatives of 5-phenylpyrimidin-2(1H)-one have shown notable efficacy against various microbial pathogens, including bacteria and fungi. Their mechanisms of action often involve the disruption of essential cellular processes in these microorganisms.

Antibacterial Efficacy

The antibacterial potential of this compound derivatives has been evaluated against a range of Gram-positive and Gram-negative bacteria. nih.gov Synthetic modifications to the core structure have led to the development of compounds with significant inhibitory effects. For instance, a series of novel pyrimidine (B1678525) and pyrimidopyrimidine analogs demonstrated excellent antimicrobial activities when compared with the reference drug ampicillin. nih.gov

Research has shown that certain 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) possess antibacterial efficacy. mdpi.com Additionally, novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives incorporating a pyrimidine ring have exhibited potent activity against Gram-positive bacteria, with some compounds showing an 8-fold stronger inhibitory effect than linezolid, with a minimum inhibitory concentration (MIC) value of 0.25 µg/mL. nih.gov Pyrimidine-bearing 1,2,4-triazole (B32235) derivatives have also been synthesized and shown to possess potential antibacterial action. derpharmachemica.com

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Compound 7j (3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivative)Gram-positive bacteria0.25 nih.gov
Pyrimidopyrimidine analog 3aStaphylococcus aureusData not specified nih.gov
Pyrimidopyrimidine analog 3bBacillus subtilisData not specified nih.gov
Pyrimidopyrimidine analog 3dEscherichia coliData not specified nih.gov
2-Pyrazolyl-pyrimidine 10bGram-positive and Gram-negative bacteriaData not specified nih.gov

Antifungal Efficacy

In addition to their antibacterial properties, this compound derivatives have been investigated for their effectiveness against various fungal pathogens. nih.gov Several synthesized compounds were examined for their activity against Candida albicans and Aspergillus flavus, showing promising results when compared to the standard antifungal drug clotrimazole. nih.gov

The antifungal activities of some novel pyrimidine derivatives have been investigated in vitro using the poisoned food technique against fourteen phytopathogenic fungi, with many of the synthesized compounds possessing fungicidal activities. nih.gov

Compound/DerivativeFungal StrainInhibition (%) at 50 µg/mLReference
Pyrimidopyrimidine analog 3aCandida albicansData not specified nih.gov
Pyrimidopyrimidine analog 3bAspergillus flavusData not specified nih.gov
Pyrimidopyrimidine analog 3dCandida albicansData not specified nih.gov
2-Pyrazolyl-pyrimidine 9cAspergillus flavusData not specified nih.gov
2-Pyrazolyl-pyrimidine 10bCandida albicansData not specified nih.gov
2-[(2-Chlorothiazol-5-yl)methyl]amino-4,6-dimethoxypyrimidineBotrytis cinerea45.2 nih.gov
4-[(5-Chlorothiazole-2-yl)methoxy]-2-isopropyl-6-methylpyrimidineRhizoctonia solani55.6 nih.gov

Antibiofilm Activity

Biofilms are structured communities of microorganisms that adhere to surfaces and are encased in a self-produced matrix, rendering them notoriously resistant to conventional antimicrobial agents. The ability of this compound derivatives to inhibit biofilm formation is a critical area of research. Certain pyrazole (B372694) and pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have demonstrated significant antibiofilm activity against both Staphylococcus aureus and Pseudomonas aeruginosa, with biofilm inhibition of over 60% at their MICs. nih.gov Scanning electron microscopy analysis has confirmed the disruption of biofilms in the presence of these derivatives. nih.gov Furthermore, some 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives have been shown to hamper the formation of biofilms. nih.gov

Anticancer / Cytotoxic Activity

The this compound core is a key pharmacophore in the design of novel anticancer agents. Its derivatives have been shown to exert cytotoxic effects on a variety of cancer cell lines through diverse mechanisms, including the inhibition of critical cellular pathways.

Inhibition of Specific Cellular Pathways

CDC7 Kinase: Cell division cycle 7 (CDC7) kinase is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication. Its overexpression in various cancers makes it an attractive target for cancer therapy. A series of 4-(1H-indazol-5-yl)-6-phenylpyrimidin-2(1H)-one analogs have been identified as potent inhibitors of CDC7. nih.govresearchgate.net

USP1/UAF1 Deubiquitinase: The ubiquitin-specific protease 1 (USP1) in complex with USP1-associated factor 1 (UAF1) is a key regulator of DNA damage response pathways. Inhibition of this complex can sensitize cancer cells to DNA-damaging agents. N-benzyl-2-phenylpyrimidin-4-amine derivatives have been developed as potent inhibitors of the USP1/UAF1 deubiquitinase complex. researchgate.netacs.org One such derivative, ML323, is a highly potent and selective inhibitor of the USP1–UAF1 deubiquitinase complex. nih.gov

Kinesin Spindle Protein (KSP): KSP, also known as Eg5, is a motor protein essential for the formation of the bipolar spindle during mitosis. Inhibition of KSP leads to mitotic arrest and subsequent cell death in proliferating cancer cells. 4-Aryl-3,4-dihydropyrimidin-2(1H)-ones have been identified as inhibitors of the KSP enzyme. nih.gov

Compound/Derivative ClassTarget PathwayKey FindingsIC50/KiReference
4-(1H-Indazol-5-yl)-6-phenylpyrimidin-2(1H)-onesCDC7 KinasePotent inhibition of CDC7 kinase activity.Data not specified nih.govresearchgate.net
N-Benzyl-2-phenylpyrimidin-4-amines (e.g., ML323)USP1/UAF1 DeubiquitinaseNanomolar inhibitory potency against USP1/UAF1.76 nM (for ML323) researchgate.netacs.orgnih.gov
4-Aryl-3,4-dihydropyrimidin-2(1H)-onesKinesin Spindle Protein (KSP)Inhibition of KSP ATPase activity.2.46 µM (for a derivative) nih.gov

In Vitro Cytotoxicity Assays

The cytotoxic effects of this compound derivatives have been extensively evaluated using various in vitro assays, such as the Sulforhodamine B (SRB) and MTT assays, against a panel of human cancer cell lines.

Sulforhodamine B (SRB) Assay: The SRB assay is a colorimetric assay used to determine cell density based on the measurement of cellular protein content. nih.gov This assay has been employed to screen the cytotoxicity of various compounds, including derivatives of this compound. researchgate.net

MTT Assay: The MTT assay is another colorimetric assay that measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. nih.gov Numerous studies have utilized the MTT assay to determine the half-maximal inhibitory concentration (IC50) values of this compound derivatives against different cancer cell lines. nih.govresearchgate.net For instance, newly synthesized pyrimidopyrimidines and 2-(substituted-pyrazolyl)pyrimidine derivatives were assessed for their cytotoxic activities against colorectal carcinoma (HCT-116), mammary gland breast cancer (MCF-7), and hepatocellular carcinoma (HEPG-2) cell lines. nih.gov The results indicated that some compounds exhibited very strong cytotoxic activities, with IC50 values close to that of the reference drug doxorubicin. nih.gov

Compound/DerivativeCancer Cell LineAssayIC50 (µM)Reference
Pyrimidopyrimidine analog 3bHCT-116 (Colorectal Carcinoma)MTT~1-10 (Very Strong) nih.gov
Pyrimidopyrimidine analog 3bMCF-7 (Breast Cancer)MTT~1-10 (Very Strong) nih.gov
Pyrimidopyrimidine analog 3bHEPG-2 (Hepatocellular Carcinoma)MTT~1-10 (Very Strong) nih.gov
2-Pyrazolyl-pyrimidine 10bHCT-116 (Colorectal Carcinoma)MTT~1-10 (Very Strong) nih.gov
2-Pyrazolyl-pyrimidine 10bMCF-7 (Breast Cancer)MTT~1-10 (Very Strong) nih.gov
2-Pyrazolyl-pyrimidine 10bHEPG-2 (Hepatocellular Carcinoma)MTT~1-10 (Very Strong) nih.gov
2-Pyrazolyl-pyrimidine 10cHCT-116 (Colorectal Carcinoma)MTT~1-10 (Very Strong) nih.gov
2-Pyrazolyl-pyrimidine 10cMCF-7 (Breast Cancer)MTT~1-10 (Very Strong) nih.gov
2-Pyrazolyl-pyrimidine 10cHEPG-2 (Hepatocellular Carcinoma)MTT~1-10 (Very Strong) nih.gov

DNA Cleavage Activity

The interaction of this compound derivatives with DNA is a significant area of research, with studies indicating their potential to induce DNA cleavage. This activity is often explored in the context of developing new anticancer agents.

Certain novel piperidine (B6355638) analogues containing the pyrimidine scaffold have been shown to exhibit DNA cleavage capabilities. nih.gov When incubated with calf thymus DNA, these compounds induced differential migration and band intensities in gel electrophoresis, suggesting their interaction and subsequent cleavage of the DNA strands. nih.gov Notably, compounds with specific electron-donating and withdrawing groups on the phenyl ring of the side chain demonstrated significant DNA cleavage activities. nih.gov

Similarly, metal complexes of Schiff base pyrimidine derivatives have been synthesized and screened for their DNA cleavage activity. researchgate.net Studies have shown that these complexes can effectively cleave calf thymus DNA. nih.govresearchgate.net The mechanism of cleavage often involves the generation of reactive oxygen species that interact with the DNA backbone.

Furthermore, the introduction of modified pyrimidines, such as 5-phenyl- and 5-(3-nitrophenyl)U, into DNA sequences has been studied to understand their effect on cleavage by restriction enzymes. nih.gov While some enzymes can tolerate these modifications, others are completely inhibited, highlighting the influence of the 5-phenylpyrimidine (B189523) moiety on DNA-enzyme interactions. nih.gov

Anti-inflammatory Activity

The anti-inflammatory potential of this compound and its derivatives is a well-documented area of their medicinal applications. nih.govnih.gov Their mechanism of action is often associated with the inhibition of key enzymes and mediators involved in the inflammatory cascade. nih.gov

COX-1 and COX-2 Inhibition

A primary mechanism behind the anti-inflammatory effects of these compounds is their ability to inhibit cyclooxygenase (COX) enzymes, COX-1 and COX-2. nih.govnih.govmedcentral.com These enzymes are crucial for the synthesis of prostaglandins, which are key mediators of inflammation. nih.govyoutube.com

Several novel 4-phenylpyrimidine-2(1H)-thiones have been synthesized and evaluated for their COX-1 and COX-2 inhibitory activities. nih.gov Preliminary in vitro assays indicated that certain derivatives, such as the 4-methoxy and 4-nitro substituted analogues, selectively suppressed the activity of the COX-1 enzyme. nih.gov The structure-activity relationship studies revealed that the nature and position of substituents on the phenyl ring play a crucial role in determining the inhibitory potency and selectivity towards COX enzymes. nih.gov

CompoundTarget Enzyme% Inhibition
4-methoxy derivative (101)COX-133.23
4-nitro substituted analog (102)COX-129.81

PGE2 Generation Inhibition

Consistent with their COX inhibitory activity, derivatives of this compound also suppress the production of prostaglandin (B15479496) E2 (PGE2), a key inflammatory mediator. nih.gov The generation of PGE2 is a downstream effect of COX enzyme activity. mdpi.com

Research has shown that various pyrimidine derivatives can effectively inhibit PGE2 production in cellular models of inflammation. nih.gov For instance, 3,4-diphenyl-substituted 1H-pyrrole-2,5-dione derivatives have been evaluated for their inhibitory activities on LPS-induced PGE2 production in macrophage cells, with some compounds showing strong inhibitory effects. nih.gov While not direct this compound derivatives, these findings support the broader potential of phenyl-substituted heterocyclic compounds in modulating PGE2-mediated inflammation.

Antioxidant Activity

Aryl substituted pyrimidinone derivatives have been synthesized and screened for their antioxidant properties. derpharmachemica.com Many of these compounds have demonstrated potent antioxidant activity, which is the ability to scavenge harmful free radicals in the body. nih.govderpharmachemica.comnih.gov

The antioxidant potential of these compounds is often evaluated using methods such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay. derpharmachemica.comnih.gov In one study, a series of aryl substituted pyrimidinones (B12756618) were synthesized, and their antioxidant activity was assessed. derpharmachemica.com The results indicated that most of the synthesized compounds possessed significant antioxidant capabilities. derpharmachemica.com For example, a compound synthesized from 4-chlorobenzaldehyde (B46862) and thiourea (B124793) showed maximum activity in the DPPH radical scavenging test. derpharmachemica.com

Another study focused on pyrimidine derivatives and their free radical scavenging properties using nitric oxide and hydrogen peroxide methods. nih.gov Certain derivatives with electron-withdrawing groups like -Cl and -Br showed potent antioxidant activity, with IC50 values of 0.019 and 0.020 mol/lit, respectively. nih.gov

The antioxidant activity of these compounds is significant as oxidative stress is implicated in the pathogenesis of various diseases, including inflammation and cancer.

Anthelmintic Activity

Several derivatives of pyrimidine have been investigated for their potential as anthelmintic agents, which are drugs used to treat infections caused by parasitic worms. nih.gov

A new class of anthelmintic compounds, the 2,4-diaminothieno[3,2-d]pyrimidines (DATPs), has shown efficacy against both adult parasites and their egg stages. nih.gov While not direct derivatives of this compound, this highlights the potential of the broader pyrimidine scaffold in developing new treatments for parasitic infections. nih.gov

In other research, novel 1-methyl-1H-pyrazole-5-carboxamide derivatives were identified through phenotypic screening against the parasitic nematode Haemonchus contortus. nih.gov Medicinal chemistry optimization of these hits, which could be structurally related to pyrimidine derivatives, led to the identification of potent compounds that inhibited the development of the parasite's larval stage at sub-nanomolar concentrations. nih.gov

Furthermore, various heterocyclic compounds, including those with a triazole ring, which shares some structural similarities with pyrimidine, have been synthesized and tested for anthelmintic activity. derpharmachemica.commdpi.com These studies often use earthworms as a model organism to evaluate the paralytic and lethal effects of the compounds. derpharmachemica.comresearchgate.net

Antipsychotic Activity

The therapeutic potential of pyrimidine derivatives extends to the central nervous system, with some compounds showing promise as antipsychotic agents. derangedphysiology.com

A series of 1H-imidazo[1,2-c]pyrazolo[3,4-e]pyrimidines have been synthesized and evaluated in preclinical tests for antipsychotic activity. nih.gov Certain compounds in this series displayed antipsychotic-like effects in conditioned avoidance tests. nih.gov Notably, these compounds did not exhibit affinity for brain dopamine (B1211576) receptors, which is a common mechanism for many existing antipsychotic drugs. derangedphysiology.comnih.gov This suggests a potentially novel mechanism of action that could lead to a different side effect profile.

One compound from this series, 7,8-dihydro-8-ethyl-1,3,5-trimethyl-1H-imidao[1,2-c]pyrazol[3,4-e] pyrimidine (CI-943), was selected for clinical evaluation as an antipsychotic agent due to its unique biological profile. nih.gov The primary mechanism of action for many antipsychotics involves the blockade of D2 dopamine receptors. derangedphysiology.com However, newer, atypical antipsychotics also interact with serotonin (B10506) receptors, which is thought to contribute to their efficacy against the negative symptoms of psychosis. wikipedia.org

Antitubercular Activity

The global health challenge posed by tuberculosis (TB), particularly with the rise of multidrug-resistant strains, has spurred significant research into novel antitubercular agents. Derivatives of this compound have emerged as a promising class of compounds in this area.

One notable derivative, a 2-pyrazolylpyrimidinone, has demonstrated activity against Mycobacterium tuberculosis (Mtb). The core structure, featuring the pyrimidin-2(1H)-one moiety, was found to be as effective as its pyrimidin-4(3H)-one counterpart, indicating that the placement of the carbonyl group between the ring nitrogens does not diminish its antitubercular properties. The synthesis of this class of compounds involves the cyclization of ethyl benzoylacetate with urea (B33335) to form a uracil (B121893) intermediate, which is then converted to a 2,4-dichloropyrimidine. Subsequent nucleophilic substitution with a pyrazole and hydrolysis yields the final pyrimidin-2(1H)-one derivative. Structure-activity relationship (SAR) studies have highlighted the critical nature of an appropriately substituted pyrazole moiety for maintaining potent antitubercular activity. For instance, replacing the pyrazole ring with other five-membered rings like triazole or imidazole (B134444) leads to a considerable loss in potency.

Furthermore, research into structurally related compounds has provided valuable insights. A novel class of 5-phenyl substituted-5,6-dihydropyrido[2,3-d]pyrimidine-4,7(3H,8H)-diones has shown significant anti-TB activity. Specifically, two compounds from this series, 5b and 5j , exhibited high activity with Minimum Inhibitory Concentrations (MIC) against H37Rv strain of 0.16 and 0.12 μg/mL, respectively. researchgate.net Chiral resolution of these compounds revealed that the R-isomers, 5bb and 5jb , possessed even more potent anti-TB activity (MIC H37Rv: 0.03-0.06 μg/mL) and activity against multidrug-resistant Mtb (MDR-Mtb: 0.125-0.06 μg/mL). researchgate.net These promising candidates also demonstrated good metabolic stability and oral bioavailability in preclinical studies. researchgate.net

Another related derivative, 5-phenyl-2,4-pyrimidinediamine, has been investigated for its antimycobacterial properties. This compound displayed inhibitory effects against M. tuberculosis and M. avium. nih.gov

The table below summarizes the antitubercular activity of selected this compound derivatives and related compounds.

CompoundTarget OrganismActivity (MIC)Reference
2-Pyrazolylpyrimidinone derivativeM. tuberculosisSimilar to pyrimidin-4(3H)-one analogue researchgate.net
5b M. tuberculosis H37Rv0.16 μg/mL researchgate.net
5j M. tuberculosis H37Rv0.12 μg/mL researchgate.net
5bb (R-isomer)M. tuberculosis H37Rv0.03-0.06 μg/mL researchgate.net
5jb (R-isomer)M. tuberculosis H37Rv0.03-0.06 μg/mL researchgate.net
5bb (R-isomer)MDR-Mtb0.125-0.06 μg/mL researchgate.net
5jb (R-isomer)MDR-Mtb0.125-0.06 μg/mL researchgate.net
5-Phenyl-2,4-pyrimidinediamineM. tuberculosis, M. aviumInhibition observed nih.gov

Other Noteworthy Biological Activities (e.g., PDE4 Inhibition)

Beyond their potential as antitubercular agents, derivatives of this compound and related heterocyclic systems have been explored for a range of other biological activities.

Phosphodiesterase (PDE) Inhibition: While direct PDE4 inhibition by a this compound derivative is not extensively documented in the provided context, structurally similar compounds have shown inhibitory activity against other PDE isoforms. For instance, a series of 5-phenyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one derivatives were synthesized and evaluated as phosphodiesterase 5 (PDE5) inhibitors. One N-butyrylamido derivative from this series was found to be approximately six times more potent than sildenafil, a well-known PDE5 inhibitor. However, these compounds exhibited lower selectivity over PDE6 compared to sildenafil.

Antimicrobial and Antifungal Activity: Derivatives of 3,4-dihydropyrimidin-2(1H)-one have a well-established history of diverse biological effects, including antibacterial and antifungal activities. mdpi.com A specific series of hybrid 5-(2-aminothiazol-4-yl)-3,4-dihydro-4-phenyl pyrimidin-2(1H)-ones demonstrated antimicrobial and antifungal properties against pathogens such as S. aureus, P. aeruginosa, K. pneumoniae, and C. albicans. researchgate.netresearchgate.net

Antiviral Activity: The pyrimidinone core is also a scaffold for antiviral agents. Studies on 5-substituted 2-pyrimidinone 2'-deoxyribonucleoside analogs have revealed activity against the herpes simplex virus (HSV). nih.gov The potency of these compounds was influenced by the substituent at the 5-position, with iodo, ethynyl, and propynyl (B12738560) derivatives showing comparable activity against both HSV-1 and HSV-2. nih.gov The antiviral action of the iodo derivative was dependent on the virus's ability to induce its own thymidine (B127349) kinase. nih.gov Furthermore, tetrahydro-2(1H)-pyrimidinone derivatives have shown inhibitory effects against the fowl plague virus and Semliki Forest virus. nih.gov

Antitumor Activity: The broader class of dihydropyrimidin-2(1H)-ones has been associated with antitumor properties. mdpi.com More specifically, a series of 5-(2-(phenylamino)pyrimidin-4-yl)thiazole-2(3H)-one derivatives were identified as potent inhibitors of mitogen-activated protein kinase (MAPK)-interacting kinase 2 (Mnk2). nih.gov Inhibition of Mnk2 is considered a novel strategy for cancer therapy. These compounds were shown to reduce the expression of the anti-apoptotic protein Mcl-1 and promote apoptosis in acute myeloid leukemia cells. nih.gov

The diverse biological activities of this compound and its derivatives are summarized in the table below.

ActivityCompound Class/DerivativeSpecific Target/OrganismReference
PDE5 Inhibition5-Phenyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-onesPhosphodiesterase 5
Antimicrobial/Antifungal5-(2-Aminothiazol-4-yl)-3,4-dihydro-4-phenyl pyrimidin-2(1H)-onesS. aureus, P. aeruginosa, K. pneumoniae, C. albicans researchgate.netresearchgate.net
Antiviral5-Substituted 2-pyrimidinone 2'-deoxyribonucleosidesHerpes Simplex Virus (HSV-1, HSV-2) nih.gov
AntiviralTetrahydro-2(1H)-pyrimidinonesFowl plague virus, Semliki Forest virus nih.gov
Antitumor (Mnk2 Inhibition)5-(2-(Phenylamino)pyrimidin-4-yl)thiazol-2(3H)-onesMitogen-activated protein kinase-interacting kinase 2 (Mnk2) nih.gov

Structure Activity Relationship Sar Studies of 5 Phenylpyrimidin 2 1h One Derivatives

Impact of Substituents on Biological Potency

The nature and position of substituents on the phenyl ring and the pyrimidinone core can dramatically influence the biological potency of 5-Phenylpyrimidin-2(1H)-one derivatives. Researchers have extensively studied these effects to map the chemical space that governs the interaction of these molecules with their biological targets.

The electronic properties of substituents on the phenyl group play a significant role in modulating biological activity. Substituents are broadly classified as either electron-donating groups (EDGs), which increase the electron density of the aromatic ring, or electron-withdrawing groups (EWGs), which decrease it. quora.com

Electron-Donating Groups (EDGs): These groups, such as alkoxy (-OR), amino (-NH2), and alkyl (-R) groups, tend to push electrons into the phenyl ring through resonance or inductive effects. studypug.comreddit.com Several studies on related heterocyclic compounds have suggested that the presence of EDGs can be important for biological activity. researchgate.net For instance, in a study of N-Benzyl-2-phenylpyrimidin-4-amine derivatives, which share the phenylpyrimidine core, compounds with electron-donating groups like methoxy (B1213986) (-OMe), amino (-NH2), and dimethylamino (-NMe2) demonstrated good potency. acs.org

Electron-Withdrawing Groups (EWGs): These groups include halogens (-F, -Cl), nitro (-NO2), and cyano (-CN) groups, which pull electron density away from the ring. studypug.com The impact of EWGs can be complex. While some EWGs may decrease activity, others can enhance it, potentially by improving binding interactions or altering the compound's pharmacokinetic properties. For example, a derivative with a fluorine atom (an EWG) was also found to have good potency in the same study of phenylpyrimidine analogues. acs.org The specific effect often depends on the biological target and the position of the substituent.

The following table summarizes the inhibitory concentration (IC50) of select N-Benzyl-2-phenylpyrimidin-4-amine derivatives, illustrating the impact of various electronic groups on potency. acs.org

CompoundSubstituentSubstituent TypeIC50 (nM)
49 OMeElectron-Donating70
50 FElectron-Withdrawing110
51 NH2Electron-Donating310
52 NMe2Electron-Donating190
53 SMeMixed Effects110

The position of a substituent on the pyrimidine (B1678525) scaffold or the attached phenyl ring can be as critical as its electronic nature. nih.gov Moving a functional group from one position to another can alter the molecule's shape and charge distribution, thereby affecting its fit within a biological target's binding site.

A clear example of this is seen in studies of methylated phenylpyrimidine derivatives. The introduction of a methyl group at the 5-position of the pyrimidine ring led to a twofold increase in potency. acs.org However, relocating that same methyl group to the 6-position resulted in a threefold decrease in potency, highlighting a specific spatial requirement for optimal activity. acs.org This demonstrates that even a small change in the substitution pattern can have a profound impact on the compound's biological effect. Research on other substituted pyridine (B92270) rings has also confirmed that substitutions at different positions (ortho, meta, para) can significantly increase or decrease biological activity. mdpi.com

The table below illustrates the effect of methyl group positioning on the inhibitory potency of N-Benzyl-2-phenylpyrimidin-4-amine derivatives. acs.org

CompoundMethyl Group PositionIC50 (nM)
37 Unsubstituted130
38 5-methyl70
39 6-methyl210
40 5,6-dimethyl120

Incorporating additional aromatic or heteroaromatic rings into the structure of this compound derivatives can lead to significant changes in biological activity. These appended rings can introduce new binding interactions, such as π-π stacking, with the target protein.

Studies involving modifications to the core phenylpyrimidine scaffold have shown that replacing or augmenting the core with other heteroaromatic systems can yield highly potent compounds. For example, the incorporation of a furan (B31954) ring as part of the core scaffold resulted in a compound with very strong inhibitory activity. acs.org This suggests that the specific electronic and steric properties of certain heteroaromatic rings can be highly favorable for binding to the target.

Scaffold Modifications and Biological Profile Changes

Beyond simple substitution, altering the core this compound scaffold itself is a key strategy in drug development. This approach, sometimes referred to as scaffold hopping, can lead to entirely new classes of compounds with improved potency, selectivity, or pharmacokinetic properties.

Examples of scaffold modifications include:

Ring Fusion: Creating fused bicyclic systems can rigidify the molecule, which may lock it into a more biologically active conformation. For instance, based on X-ray crystallography data, a 7,8-dihydro-6H-pyrido[4,3-d]pyrimidin-5-one derivative was designed with a fused bicyclic lactam scaffold, which exhibited excellent inhibitory activity. nih.gov

Incorporation of Other Heterocycles: The pyrimidine ring can be linked to or used to synthesize other heterocyclic systems. In the development of pyrimidine-based compounds, heterocyclic rings such as pyrazole (B372694), thiazolidinone, and fused triazolopyrimidine systems have been incorporated to modulate the biological profile. nih.gov

Core Ring Alteration: Replacing the pyrimidine ring with another bioisosteric ring system while maintaining key substituent interactions can also lead to novel active compounds. acs.org

These modifications fundamentally change the three-dimensional shape and chemical properties of the molecule, often resulting in a significantly different biological profile.

Original ScaffoldModification TypeResulting Scaffold Example
PhenylpyrimidineRing Fusion7,8-dihydro-6H-pyrido[4,3-d]pyrimidin-5-one nih.gov
PhenylpyrimidineRing FusionFused Triazolopyrimidine nih.gov
PhenylpyrimidineHeterocycle IncorporationPyrazole-substituted Pyrimidine nih.gov

Pharmacophore Elucidation and Optimization

Pharmacophore elucidation is the process of identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model typically includes features such as hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and charged groups. nih.gov

For this compound derivatives, pharmacophore models are developed using computational techniques based on a set of known active compounds. nih.govresearchgate.net These models serve as a blueprint for designing new molecules with a higher probability of being active.

The optimization process involves:

Model Generation: Using software to analyze the structures of potent inhibitors and generate a hypothetical pharmacophore that captures their common features. researchgate.net

Structural Analysis: Employing techniques like X-ray crystallography to determine how a lead compound binds to its target protein. nih.gov This provides a detailed, real-world picture of the key interactions.

Design and Synthesis: Using the pharmacophore model and structural data to design new derivatives that better fit the model's features and enhance the observed binding interactions. This can involve adding functional groups that can form new hydrogen bonds or hydrophobic interactions, or modifying the scaffold to improve the spatial orientation of existing features. nih.gov

Through iterative cycles of design, synthesis, and testing, the pharmacophore model is refined, leading to the optimization of the lead compound and the development of highly potent and selective drug candidates.

Molecular Interactions and Binding Mechanisms

Ligand-Receptor Binding Analyses

The interaction of a ligand with its receptor is a highly specific process dictated by the three-dimensional structures of both molecules and the chemical complementarity of their interacting surfaces. For the pyrimidinone scaffold, these interactions are analogous to those that molecules establish with active sites, and understanding them is essential for predicting biological activity. nih.govacs.org The pyrimidine (B1678525) nucleus is a cornerstone of many therapeutic agents due to its versatile binding capabilities. nih.gov

Hydrogen bonds are among the most critical interactions for the specific recognition of ligands by biological targets. The 5-Phenylpyrimidin-2(1H)-one molecule possesses both hydrogen bond donors (the N-H group at position 1) and hydrogen bond acceptors (the carbonyl oxygen at position 2 and the nitrogen atom at position 3), making it well-suited to form strong and directional interactions with amino acid residues in a protein binding pocket.

Pyrimidinone scaffolds, in general, are known to readily form N-H···O hydrogen bonds, similar to the base pairing observed in DNA. nih.govacs.org Studies on various pyrimidinone derivatives have consistently highlighted the persistence and importance of these hydrogen bonds in both solution and the solid state. nih.govacs.org For instance, in a series of substituted 4-(trihalomethyl)-2(1H)-pyrimidinones, robust N-H···O hydrogen bonds were observed, with an average energy of approximately -16.55 kcal/mol. nih.gov It is highly probable that this compound engages in similar hydrogen bonding patterns, where the N1-H acts as a donor to an acceptor group (e.g., the side chain of aspartate, glutamate, or asparagine) and the C2=O group acts as an acceptor from a donor group (e.g., the side chain of lysine, arginine, or serine) within a receptor. The formation of such hydrogen bonds is a key factor in the stable binding of the ligand.

The following table summarizes the potential hydrogen bonding interactions of this compound:

Functional Group of this compound Role Potential Interacting Amino Acid Residues
N1-H Donor Aspartate, Glutamate, Asparagine, Glutamine, Serine, Threonine, Tyrosine, Main-chain carbonyl
C2=O Acceptor Lysine, Arginine, Histidine, Serine, Threonine, Tyrosine, Asparagine, Glutamine, Tryptophan

The presence of a phenyl ring at the 5-position of the pyrimidinone core introduces the possibility of various aromatic interactions, which are crucial for the binding affinity of many drugs. These interactions include π-π stacking, T-shaped stacking, and parallel-displaced stacking. nih.govnovartis.com In π-π stacking, the phenyl ring of the ligand interacts with the aromatic rings of amino acid residues such as phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp). nih.gov

Computational studies on aromatic heterocycles interacting with benzene (B151609) (as a model for phenylalanine) have shown that dispersion forces contribute significantly to the interaction energy, complemented by electrostatic interactions. nih.gov The geometry of these interactions is critical, with parallel-displaced and T-shaped conformations often being energetically more favorable than a direct face-to-face arrangement due to reduced electron repulsion. novartis.com The phenyl group of this compound can, therefore, be expected to form stabilizing stacking interactions within a hydrophobic pocket lined with aromatic residues. Additionally, weak C-H···π interactions, where a C-H bond from the ligand or protein interacts with the π-system of the other, can further contribute to binding. A study on the related compound 5-Phenyl-2-(4-pyridyl)pyrimidine revealed the presence of such C-H···π(arene) interactions in its crystal structure. nih.gov

Hydrophobic interactions are a major driving force for ligand binding, arising from the tendency of nonpolar surfaces to associate in an aqueous environment, thereby releasing ordered water molecules and increasing entropy. The phenyl group of this compound is a significant hydrophobic moiety that can interact favorably with nonpolar amino acid residues in a receptor's binding site.

These interactions are crucial for the proper orientation of the ligand and for enhancing its binding affinity. mdpi.com The value of hydrophobic interactions in drug design is well-recognized, as even the addition of a small nonpolar group can profoundly affect potency. mdpi.com In the context of this compound, the phenyl ring would likely occupy a hydrophobic pocket in the receptor, interacting with residues such as leucine, isoleucine, valine, and alanine. The optimization of these hydrophobic interactions is a key strategy in the design of potent pyrimidine-based inhibitors. nih.gov

The pyrimidinone scaffold contains nitrogen and oxygen atoms that can act as potential coordination sites for metal ions. While this compound itself is not a classical chelating agent, its structural motifs are found in ligands that can coordinate with various metals. The nitrogen atoms of the pyrimidine ring and the carbonyl oxygen can participate in the formation of metal complexes.

For example, studies on the related 7-oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine have shown that it forms coordination complexes with first-row transition metals like Cu(II), Co(II), Ni(II), and Zn(II). mdpi.com In these complexes, the metal ion is coordinated by nitrogen atoms from the triazolopyrimidine ring and water molecules, adopting an octahedral geometry. mdpi.com This suggests that under appropriate conditions, the pyrimidinone core of this compound could also participate in metal coordination, which might be relevant for its interaction with metalloenzymes or in biological systems where metal ions play a role.

The size and shape of a ligand, governed by steric factors, are critical for its ability to fit into a receptor's binding site. The phenyl group at the 5-position of the pyrimidinone ring introduces significant steric bulk. This can be either advantageous or detrimental to binding, depending on the topology of the receptor site.

If the binding pocket has a corresponding cavity that can accommodate the phenyl group, it can lead to enhanced binding through favorable van der Waals interactions. However, if the pocket is too small, steric hindrance will prevent optimal binding and reduce the ligand's affinity. nih.gov In some cases, steric hindrance can enforce a specific conformation of the ligand that is more favorable for binding. For instance, steric clashes between substituents on a pyrrolo[3,2-d]pyrimidine core were found to restrict bond rotation, leading to a more rigid and potent microtubule targeting agent. nih.gov The orientation of the phenyl ring relative to the pyrimidinone core in this compound will be a key determinant of its molecular recognition by a target receptor.

Computational Approaches to Interaction Analysis

Computational methods are indispensable tools for studying molecular interactions at an atomic level of detail. Techniques such as molecular docking and molecular dynamics (MD) simulations can provide valuable insights into the binding mode and affinity of ligands like this compound.

Molecular docking is used to predict the preferred orientation of a ligand when bound to a receptor. This method allows for the visualization of potential hydrogen bonds, hydrophobic interactions, and aromatic stacking. For pyrimidine and pyrimidinone derivatives, docking studies have been successfully used to elucidate their binding modes with various protein targets, such as kinases. mdpi.comacs.orgresearchgate.net

Molecular dynamics simulations can further refine the docked poses and provide a dynamic picture of the ligand-receptor complex over time. MD simulations can reveal the stability of the interactions, the role of water molecules in the binding site, and conformational changes in both the ligand and the protein upon binding. mdpi.commdpi.com Binding free energy calculations, such as MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), can be performed on the MD trajectories to provide a more quantitative estimate of the binding affinity. mdpi.comrsc.org Such computational analyses are crucial for understanding the detailed interaction profile of this compound and for guiding the design of new, more effective analogs.

The following table summarizes the computational methods and their applications in analyzing the interactions of this compound:

Computational Method Application
Molecular Docking Predicts the preferred binding mode and orientation of the ligand in the receptor's active site. Identifies key interacting residues.
Molecular Dynamics (MD) Simulation Simulates the dynamic behavior of the ligand-receptor complex over time. Assesses the stability of binding interactions and conformational changes.
Binding Free Energy Calculations (e.g., MM/PBSA) Estimates the binding affinity of the ligand for the receptor. Helps in ranking potential drug candidates.

Biochemical and Biophysical Characterization of this compound Interactions Remains Largely Undocumented in Publicly Available Research

Despite the interest in pyrimidine-based compounds in medicinal chemistry, detailed biochemical and biophysical characterization of the specific compound this compound is not extensively available in publicly accessible scientific literature. While the broader class of pyrimidine derivatives has been investigated for various biological activities, specific data on the molecular interactions and binding mechanisms of this compound, including binding affinities, kinetic parameters, and detailed structural interaction studies, are not readily found.

The pyrimidine scaffold is a common feature in molecules designed to interact with a range of biological targets, including enzymes like cyclooxygenases and kinases. However, the specific substitution of a phenyl group at the 5-position and an oxo group at the 2-position of the pyrimidine ring creates a unique chemical entity for which dedicated biochemical and biophysical studies appear to be limited or not published in a manner that is easily retrievable.

Consequently, the creation of detailed data tables summarizing research findings on the interactions of this compound is not feasible based on the currently available information. Further empirical research would be required to elucidate the specific molecular targets, binding affinities, and the precise nature of the biochemical and biophysical interactions of this particular compound.

Advanced Reaction Mechanisms and Transformational Chemistry

Mechanistic Investigations of Pyrimidinone Formation

The formation of the pyrimidinone core, a prevalent scaffold in medicinal chemistry, can be achieved through various synthetic routes, each with distinct mechanistic underpinnings. The study of these mechanisms, including pericyclic reactions and condensation-cyclization cascades, is crucial for optimizing reaction conditions and expanding the scope of accessible derivatives.

The inverse electron demand Diels-Alder (ihDA or DAINV) reaction is a powerful tool for the synthesis of heterocyclic systems. Unlike the conventional Diels-Alder reaction, the ihDA pathway involves the cycloaddition of an electron-poor diene with an electron-rich dienophile. This reversal of electronic demand is dictated by the frontier molecular orbitals; the reaction is primarily controlled by the interaction between the Highest Occupied Molecular Orbital of the dienophile (HOMOdienophile) and the Lowest Unoccupied Molecular Orbital of the diene (LUMOdiene).

In the context of pyrimidinone synthesis, electron-deficient aza-dienes such as 1,2,4-triazines or 1,3,5-triazines are common starting materials. The reaction with an electron-rich dienophile, such as a vinyl ether or enamine bearing a phenyl group, leads to a bicyclic intermediate. This intermediate is typically unstable and undergoes a retro-Diels-Alder reaction, expelling a stable molecule like nitrogen gas or a nitrile, to yield the aromatic pyrimidine (B1678525) or pyrimidinone ring. Base-catalyzed reactions of stable 1,2,3-triazine (B1214393) 1-oxides with amidines have also been shown to be highly effective for forming pyrimidines at room temperature.

The retro-Diels-Alder (rDA) reaction is the microscopic reverse of the Diels-Alder cycloaddition. It is a thermally or chemically induced cycloelimination that breaks a cyclohexene (B86901) or analogous heterocyclic ring into a diene and a dienophile. The reaction is thermodynamically driven by the formation of one or more highly stable products, such as an aromatic compound or a small gaseous molecule like carbon dioxide or hydrogen cyanide.

This strategy is particularly useful for accessing substituted pyrimidinones (B12756618) that may be difficult to prepare directly. The synthesis begins with the formation of a more complex, often bicyclic, Diels-Alder adduct. This precursor is then subjected to conditions, typically high heat, that initiate the rDA cascade. The fragmentation of the adduct results in the desired pyrimidinone product. For instance, fused pyrimidinone derivatives can be synthesized and subsequently subjected to a continuous-flow rDA reaction, which allows for precise control over temperature and reaction time, often leading to higher yields compared to conventional batch methods. The selectivity of the rDA reaction, determining which bonds are broken, can be influenced by the stability of the potential fragments and the substitution pattern of the precursor.

A foundational and widely employed method for constructing the pyrimidinone ring involves the cyclocondensation of a three-carbon component with an N-C-N synthon, such as urea (B33335), thiourea (B124793), or guanidine (B92328). For the synthesis of a 5-phenyl substituted pyrimidinone, the three-carbon unit would typically be a β-dicarbonyl compound or a synthetic equivalent, such as a phenyl-substituted malonic ester or a β-ketoester.

Reactivity of 5-Phenylpyrimidin-2(1H)-one Nucleus

The this compound nucleus possesses a distinct reactivity profile shaped by its combination of functional groups: an amide-like lactam system within an aromatic ring, a phenyl substituent, and reactive nitrogen and carbon centers.

N-H Acidity and N-Alkylation/Acylation: The protons on the ring nitrogen atoms (N1 and N3) are moderately acidic due to resonance stabilization of the conjugate base. This allows for deprotonation by a suitable base, followed by reaction with electrophiles. This is a common site for derivatization, enabling the introduction of alkyl, aryl, or acyl groups at the N1 position.

Electrophilic Substitution on the Phenyl Ring: The C5-phenyl group can undergo classical electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions). The reactivity of the phenyl ring is modulated by the electronic influence of the pyrimidinone core, which is generally electron-withdrawing.

Manipulation of Ring Substituents: In precursors where positions C4 or C6 bear a leaving group (such as a halogen or a sulfanyl (B85325) group), these sites are susceptible to nucleophilic aromatic substitution. This allows for the introduction of a wide variety of substituents, including amino, alkoxy, and alkylthio groups, providing a key strategy for library development.

Carbonyl Group Reactivity: The C2-carbonyl group exhibits typical amide-like reactivity. It is less electrophilic than a ketone carbonyl due to resonance with the ring nitrogen atoms. However, it can be converted to the corresponding 2-thioxo derivative or a 2-chloro-pyrimidine, the latter being a highly versatile intermediate for further functionalization.

Derivatization Reactions for Library Synthesis

The synthesis of chemical libraries based on the this compound scaffold is a common strategy in drug discovery to explore structure-activity relationships (SAR). Solid-phase organic synthesis is a particularly effective method for generating large numbers of analogs in a systematic and high-throughput manner.

One robust method for library production involves a multi-step sequence on a solid support. The process can begin with a Knoevenagel condensation between a resin-bound malonate ester and a diverse set of aldehydes to introduce the first point of diversity (the precursor to the C5-phenyl group). The resulting resin-bound intermediate is then subjected to a cyclocondensation reaction with various N-substituted amidines, introducing a second set of variable substituents. Subsequent oxidation and cleavage from the resin afford the final pyrimidinone products. This combinatorial approach allows for the rapid generation of hundreds or thousands of unique compounds from a small set of building blocks.

Below is a table illustrating a general approach to a 3-point diversity library synthesis based on a solid-phase methodology.

Diversity PointBuilding BlockPosition on Final ScaffoldExample Reagents
AldehydeC5-Aryl/Alkyl GroupBenzaldehyde (B42025), 4-Fluorobenzaldehyde, Cyclohexanecarboxaldehyde
AmidineC4/C6 SubstituentAcetamidine, Benzamidine
N-Substituted AmidineN1-SubstituentN-Methylbenzamidine, N-Ethylacetamidine

Further derivatization of the pyrimidinone core can be performed to expand the library's chemical space. The table below summarizes common reactions used for this purpose.

Reaction TypeTarget Position(s)Reagents & ConditionsResulting Functionalization
N-AlkylationN1Base (e.g., NaH, K₂CO₃), Alkyl Halide (R-X)Introduction of alkyl groups
Suzuki CouplingC4/C6 (from halo-precursor)Aryl/heteroaryl boronic acid, Pd catalyst, BaseC-C bond formation, introduction of aryl groups
Buchwald-Hartwig AminationC4/C6 (from halo-precursor)Amine (R-NH₂), Pd catalyst, BaseC-N bond formation, introduction of amino groups
Chlorination of CarbonylC2POCl₃ or PCl₅Conversion of C=O to C-Cl for further substitution
ThionationC2Lawesson's ReagentConversion of C=O to C=S

These systematic derivatization strategies enable the fine-tuning of physicochemical and pharmacological properties, which is essential in the optimization of lead compounds.

Future Perspectives and Emerging Research Directions

Design of Next-Generation Pyrimidinone-Based Therapeutics

The core structure of 5-phenylpyrimidin-2(1H)-one serves as a valuable starting point for the development of novel therapeutic agents. Future design strategies are expected to focus on enhancing potency, selectivity, and pharmacokinetic profiles of new drug candidates.

One promising avenue is the continued exploration of pyrimidinone derivatives as kinase inhibitors. rsc.orgnih.gov The pyrazolo[3,4-d]pyrimidine scaffold, structurally related to pyrimidinone, is a known isostere of the adenine (B156593) ring of ATP, enabling it to effectively interact with the hinge region of kinase active sites. rsc.org This mimicry can be exploited to design potent and selective inhibitors for a variety of oncogenic kinases. rsc.orgnih.gov Structure-activity relationship (SAR) studies on related scaffolds, such as 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones, have demonstrated that substitutions on the phenyl and anilino rings can significantly influence inhibitory potency and selectivity against kinases like c-Src and Wee1. nih.gov

Future design efforts will likely involve:

Scaffold Hopping and Bioisosteric Replacement: Systematically replacing parts of the this compound core with other chemical groups to discover novel intellectual property and improve drug-like properties. nih.gov

Structure-Based Drug Design: Utilizing X-ray crystallography and molecular modeling to design derivatives that fit precisely into the active sites of target proteins, thereby enhancing potency and selectivity. nih.gov

Fragment-Based Drug Discovery: Identifying small molecular fragments that bind to the target and then growing or linking them to create more potent ligands.

A key challenge in developing next-generation therapeutics is overcoming drug resistance. The design of covalent inhibitors, which form a permanent bond with their target, is one strategy being explored. Additionally, the development of PROTACs (Proteolysis Targeting Chimeras) based on the pyrimidinone scaffold could offer a novel modality for degrading disease-causing proteins. nih.gov

The following table summarizes the design strategies and their potential impact on future pyrimidinone-based therapeutics.

Design StrategyRationalePotential Therapeutic Impact
Kinase InhibitionMimicking the ATP binding mode to inhibit kinases involved in cancer and other diseases. rsc.orgDevelopment of more effective and selective anticancer agents. mdpi.com
Scaffold HoppingExploring novel chemical space to identify new intellectual property and improved drug-like properties. nih.govDiscovery of drugs with novel mechanisms of action and better safety profiles.
Structure-Based DesignRational design of molecules based on the three-dimensional structure of the biological target. nih.govIncreased potency and selectivity, leading to fewer off-target effects.
Covalent InhibitionForming a permanent bond with the target protein to overcome resistance.More durable therapeutic effects and potential to combat drug resistance.
PROTACsHijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins. nih.govA novel therapeutic modality with the potential to target previously "undruggable" proteins.

Application in Materials Science and Photophysical Studies

While the therapeutic applications of pyrimidinone derivatives are well-explored, their potential in materials science is an emerging area of interest. The inherent photophysical properties of aromatic heterocyclic systems suggest that this compound and its derivatives could find applications in organic electronics and sensor technology.

Research on structurally similar phenyl-substituted 2,2′:6′,2″-terpyridines has shown that these compounds can exhibit effective fluorescence, with quantum yields reaching up to 0.64 in certain solvents. rsc.org The introduction of different substituents on the phenyl ring can tune the absorption and fluorescence properties, leading to shifts in the emission wavelength. rsc.org This suggests that the photophysical properties of this compound could be similarly modulated through synthetic modifications.

Pyrimidine (B1678525) derivatives are also being investigated as emitters for Organic Light-Emitting Diodes (OLEDs). nih.gov The electron-accepting nature of the pyrimidine ring makes it a suitable component in donor-π-acceptor (D–π–A) type AIE (Aggregation-Induced Emission) chromophores. rsc.org These materials exhibit enhanced fluorescence in the solid state, a desirable property for OLED applications. rsc.org

Future research in this area could focus on:

Synthesis of Novel Fluorophores: Designing and synthesizing derivatives of this compound with tailored photophysical properties, such as high quantum yields and tunable emission wavelengths. researchgate.net

Development of Organic Light-Emitting Diodes (OLEDs): Incorporating this compound derivatives as emissive or charge-transporting materials in OLED devices. nih.gov

Chemosensors: Exploiting the potential for changes in fluorescence upon binding to specific ions or molecules to develop novel chemical sensors.

The following table highlights potential applications of this compound in materials science.

Application AreaPrinciplePotential Advantage
Organic Electronics (OLEDs)Use as an emissive or charge-transport material. nih.govHigh thermal stability and potential for efficient electroluminescence. nih.gov
Fluorescence ProbesChanges in fluorescence intensity or wavelength upon interaction with analytes.High sensitivity and selectivity for specific ions or biomolecules.
Photochromic MaterialsReversible changes in absorption and emission properties upon light irradiation.Applications in optical data storage and smart windows.

Chemoinformatics and Artificial Intelligence in Pyrimidinone Research

The integration of chemoinformatics and artificial intelligence (AI) is set to revolutionize the discovery and development of pyrimidinone-based compounds. These computational tools can accelerate the design-make-test-analyze cycle by predicting the properties and activities of virtual compounds before their synthesis. nih.gov

Machine learning models can be trained on existing datasets of pyrimidinone derivatives to predict a wide range of properties, including:

Biological Activity: Predicting the inhibitory activity against specific biological targets, such as kinases. nih.gov

ADME Properties: Forecasting absorption, distribution, metabolism, and excretion properties to identify candidates with favorable pharmacokinetic profiles. nih.gov

Toxicity: Identifying potential toxic liabilities early in the drug discovery process.

Virtual screening of large compound libraries using chemoinformatic methods can identify novel pyrimidinone scaffolds with desired biological activities. nih.gov Furthermore, generative AI models can design entirely new molecules with optimized properties.

The application of chemoinformatics and AI in pyrimidinone research will enable:

Efficient Library Design: Designing focused libraries of pyrimidinone derivatives with a higher probability of containing active compounds. nih.gov

Hit-to-Lead Optimization: Guiding the optimization of hit compounds by predicting the effects of chemical modifications on activity and ADME properties. nih.gov

Repurposing of Existing Compounds: Identifying new therapeutic applications for existing pyrimidinone-based drugs by screening them against a wide range of biological targets.

The following table outlines the key applications of chemoinformatics and AI in the context of pyrimidinone research.

Computational ApproachApplicationBenefit
Machine LearningPredicting biological activity and ADME/Tox properties. arxiv.orgarxiv.orgReduced number of synthesized compounds and faster optimization cycles. nih.gov
Virtual ScreeningIdentifying potential hits from large virtual compound libraries. nih.govCost-effective exploration of vast chemical space.
Generative AIDesigning novel molecules with desired properties.Discovery of novel and patentable chemical matter.
Pharmacophore ModelingIdentifying the key structural features required for biological activity. rsc.orgGuiding the design of more potent and selective compounds.

Translation from Bench to Clinical Applications

The ultimate goal of therapeutic research is the successful translation of promising compounds from the laboratory to clinical use. For this compound and its derivatives, this journey involves rigorous preclinical and clinical development.

Preclinical development entails a comprehensive evaluation of the safety and efficacy of a drug candidate in non-human systems. This includes:

In vivo Efficacy Studies: Assessing the therapeutic effect of the compound in animal models of disease.

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Determining how the drug is absorbed, distributed, metabolized, and excreted, and how it affects the body.

Toxicology Studies: Evaluating the potential for adverse effects in animal models. researchgate.net

Once a compound has demonstrated a favorable preclinical profile, it can advance to clinical trials in humans. Clinical development is typically conducted in three phases:

Phase I: Assessing the safety, tolerability, and pharmacokinetics of the drug in a small group of healthy volunteers or patients.

Phase II: Evaluating the efficacy of the drug and further assessing its safety in a larger group of patients.

Phase III: Confirming the efficacy and safety of the drug in a large, randomized, and controlled trial. clinicaltrials.gov

Several pyrimidine-based kinase inhibitors have successfully navigated this translational pathway and are now approved for clinical use. nih.govmdpi.com The lessons learned from the development of these drugs will be invaluable for advancing the next generation of pyrimidinone-based therapeutics.

A significant hurdle in the clinical translation of many small molecule drugs is their potential for off-target effects and toxicity. The development of highly selective inhibitors is therefore a key focus of current research. nih.gov Additionally, the formulation of the drug and its delivery to the target site are critical considerations for ensuring optimal therapeutic outcomes.

The journey from a promising this compound derivative to an approved drug is long and challenging, but the potential to address unmet medical needs provides a powerful motivation for continued research and development.

Q & A

Q. What are the standard synthetic routes for preparing 5-phenylpyrimidin-2(1H)-one, and how are reaction conditions optimized?

The compound is synthesized via a one-pot condensation of benzaldehyde hydrate, urea, and p-toluenesulfonic acid in dimethyl sulfoxide (DMSO) at elevated temperatures, yielding a white powder with a melting point of 239°C . Optimization involves adjusting solvent polarity (e.g., DMSO for solubility), acid catalysts (e.g., p-TsOH for protonation), and reflux durations to maximize yield. Control of stoichiometry (e.g., urea as a nitrogen source) and post-reaction purification via recrystallization in ethanol/water mixtures is critical .

Q. Which spectroscopic and crystallographic methods are most reliable for confirming the structure of this compound derivatives?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for elucidating chemical environments, such as distinguishing between aromatic protons and carbonyl groups. X-ray diffraction (XRD) provides definitive confirmation of molecular geometry and intermolecular interactions, as demonstrated for derivatives like 4-(1H-indol-3-yl)-5-phenyl-3,4-dihydropyrimidin-2(1H)-one . High-resolution mass spectrometry (HRMS) further validates molecular weights.

Advanced Research Questions

Q. How do reaction mechanisms differ when introducing C-nucleophiles to this compound under varying acid conditions?

The aza-Friedel-Crafts reaction mechanism dominates in the presence of Brønsted acids (e.g., trifluoroacetic acid, TFA), where protonation of the pyrimidinone ring enhances electrophilicity at the C4 position. Nucleophilic attack by indole derivatives occurs regioselectively, forming dihydro intermediates. In contrast, Lewis acids (e.g., Co(OTf)₂) activate the substrate via coordination, but excessive heating can lead to side reactions like ring decomposition . Solvent polarity (DMF vs. chloroform) further modulates reaction rates and selectivity .

Q. What strategies resolve contradictions in reported yields or product distributions for nucleophilic additions to this compound?

Discrepancies often arise from variations in solvent purity, acid strength, or nucleophile accessibility. Systematic parameter screening (e.g., temperature gradients, acid equivalents) and spectroscopic validation (e.g., in situ NMR monitoring) are recommended. For example, TFA/Et₃N mixtures in DMF improve yields (42–86%) compared to inert solvents like chloroform (48%) by stabilizing intermediates . Reproducibility checks using standardized reagents and controlled humidity are critical.

Q. How can computational methods complement experimental data in predicting regioselectivity for C-nucleophile additions?

Q. What methodologies are recommended for evaluating the pharmacological potential of this compound derivatives?

Derivatives are screened for antimicrobial activity using agar diffusion assays (e.g., against E. coli or S. aureus) with cold NH₄OH solutions to enhance solubility . In vitro cytotoxicity assays (e.g., MTT on cancer cell lines) and molecular docking studies (targeting enzymes like DNA methyltransferases) identify lead compounds. Structural modifications, such as halogenation or alkylation, enhance bioavailability and target affinity .

Methodological Considerations

Q. What purification techniques are optimal for isolating this compound derivatives with low solubility?

Recrystallization in ethanol/water (4:1 v/v) or DMF/EtOH mixtures effectively removes polar byproducts. For highly lipophilic derivatives, flash chromatography on silica gel with gradient elution (hexane/ethyl acetate) achieves >95% purity. Sublimation under reduced pressure is suitable for thermally stable compounds .

Q. How can researchers mitigate challenges in scaling up synthetic protocols for this compound?

Batch process optimization includes transitioning from reflux to microwave-assisted synthesis for faster kinetics. Solvent recovery systems (e.g., DMSO distillation) reduce costs. Pilot-scale reactions require strict temperature control to prevent exothermic side reactions, particularly when using POCl₃ or other hazardous reagents .

Data Validation and Reproducibility

Q. What steps ensure reproducibility when reporting NMR data for this compound derivatives?

Q. How should researchers address discrepancies between theoretical and experimental melting points?

Melting point variations (e.g., ±5°C) may arise from polymorphic forms or residual solvents. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) identify phase transitions, while powder XRD distinguishes crystalline forms. Recrystallization from alternative solvents (e.g., acetonitrile vs. ethanol) can stabilize specific polymorphs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.